5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
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Overview
Description
Preparation Methods
The synthesis of WAY-314819 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes:
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of heteroaryl groups via substitution reactions.
Reaction Conditions: These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production: Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
WAY-314819 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the molecule.
Major Products: The products of these reactions depend on the reagents and conditions used, often resulting in modified pyrazole derivatives
Scientific Research Applications
WAY-314819 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating immune responses.
Medicine: Potential therapeutic agent for diseases involving the immune system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-314819 exerts its effects by targeting specific molecular pathways:
TLR7 Agonist: It binds to Toll-like receptor 7, activating immune responses.
Molecular Targets: The primary targets are immune cells, where it induces the production of cytokines and other signaling molecules.
Pathways Involved: Activation of TLR7 leads to downstream signaling pathways that enhance immune activity
Comparison with Similar Compounds
WAY-314819 can be compared with other heteroaryl-pyrazole derivatives:
Similar Compounds: Compounds like WAY-316606 and WAY-317538 share structural similarities.
Uniqueness: WAY-314819 is unique in its specific activity as a TLR7 agonist, which distinguishes it from other related compounds.
Comparison: While similar compounds may also modulate immune responses, WAY-314819’s specific binding affinity and efficacy make it a valuable research tool
Properties
Molecular Formula |
C16H18N2O4S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-14-7-6-11(9-15(14)22-2)12-10-13(16-5-4-8-23-16)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3 |
InChI Key |
AYJHACKOWMKGLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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